molecular formula C21H23N5O B2541154 N-[(naphthalen-1-yl)methyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2309802-57-9

N-[(naphthalen-1-yl)methyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide

Katalognummer: B2541154
CAS-Nummer: 2309802-57-9
Molekulargewicht: 361.449
InChI-Schlüssel: HLJIAVAHHPUMGY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(Naphthalen-1-yl)methyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide (CAS: 2309802-57-9) is a bicyclic tertiary amine derivative with a molecular formula of C₂₁H₂₃N₅O and a molecular weight of 361.44 g/mol . Its structure comprises a rigid 8-azabicyclo[3.2.1]octane scaffold substituted with a 1,2,4-triazole ring at the 3-position and a naphthalene-methyl carboxamide group at the 8-position. Its synthesis likely involves functionalization of the bicyclic core, as seen in analogous 8-azabicyclo[3.2.1]octane derivatives .

Eigenschaften

IUPAC Name

N-(naphthalen-1-ylmethyl)-3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O/c27-21(23-12-16-6-3-5-15-4-1-2-7-20(15)16)26-17-8-9-18(26)11-19(10-17)25-14-22-13-24-25/h1-7,13-14,17-19H,8-12H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJIAVAHHPUMGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)NCC3=CC=CC4=CC=CC=C43)N5C=NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(naphthalen-1-yl)methyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps. . This reaction is highly regioselective and provides excellent yields. The starting materials often include diethyl (α-azido(benzamido)methyl)phosphonate and 2-naphthyl propiolate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(naphthalen-1-yl)methyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

The compound features a complex bicyclic structure that includes a naphthalene moiety and a triazole ring. Its synthesis typically involves multi-step processes that include the formation of the triazole ring and subsequent modifications to achieve the desired carboxamide functionality. Various synthetic routes have been reported, emphasizing the importance of optimizing conditions for yield and purity.

Anticancer Properties
N-[(naphthalen-1-yl)methyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide has been evaluated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, compounds with similar structural features have shown significant growth inhibition percentages against human cancer cell lines such as OVCAR-8 and NCI-H40 .

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects may involve modulation of key signaling pathways associated with cell proliferation and apoptosis. Specifically, it may interact with targets involved in the regulation of the cell cycle or apoptosis pathways, potentially leading to increased apoptosis in cancer cells.

Applications in Drug Development

Targeting Specific Receptors
Research indicates that derivatives of N-[(naphthalen-1-yl)methyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide can act as ligands for various receptors, including those involved in neuropharmacology. For example, compounds with similar structures have been identified as σ(1) receptor antagonists, which are being explored for their potential therapeutic effects in neurodegenerative diseases .

Antimicrobial Activity
Additionally, there is emerging evidence suggesting that this compound exhibits antimicrobial properties. Similar compounds have been screened for their ability to inhibit bacterial growth and show promise as potential antibiotics .

Case Studies and Research Findings

Study Findings
Anticancer Evaluation Compounds structurally related to N-[(naphthalen-1-yl)methyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide displayed IC50 values indicating significant inhibition against various cancer cell lines .
Receptor Binding Studies Investigations into receptor binding affinities revealed potential for use in treating conditions linked to σ(1) receptors .
Antimicrobial Screening Preliminary tests indicated moderate activity against common bacterial strains, warranting further exploration into its use as an antimicrobial agent .

Wirkmechanismus

The mechanism of action of N-[(naphthalen-1-yl)methyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activity and protein function . The naphthalene ring can engage in π-π stacking interactions, affecting the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

The 8-azabicyclo[3.2.1]octane scaffold is a common motif in medicinal chemistry. Below is a comparative analysis of structurally related compounds:

Table 1: Structural Comparison

Compound Name Substituents Molecular Formula Key Features Reference
Target Compound 3-(1H-1,2,4-triazol-1-yl), 8-(naphthalen-1-ylmethyl)carboxamide C₂₁H₂₃N₅O Bicyclic core with triazole and naphthalene groups
8-[(2-Bromophenyl)sulfonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane 3-(1H-1,2,4-triazol-1-yl), 8-(2-bromophenylsulfonyl) C₁₅H₁₇BrN₄O₂S Sulfonyl group enhances electrophilicity; bromine aids in halogen bonding
3-(Phenylsulfonyl)-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide 3-(phenylsulfonyl), 8-carboxamide with trifluoromethylphenyl C₂₁H₂₁F₃N₂O₃S Trifluoromethyl group improves metabolic stability
N-(Bis(4-fluorophenyl)methyl)-8-(2-(dimethylamino)ethyl)-8-azabicyclo[3.2.1]octan-3-amine 3-amine, 8-(dimethylaminoethyl), bis(4-fluorophenyl)methyl C₂₄H₂₈F₂N₄O₂ Fluorine atoms enhance lipophilicity; dimethylaminoethyl increases basicity

Key Observations:

  • Triazole vs. Sulfonyl Groups : The triazole ring in the target compound (electron-rich, hydrogen-bond acceptor) contrasts with sulfonyl groups in analogs (electron-withdrawing, enhancing electrophilicity) .
  • Naphthalene vs.
  • Carboxamide Linkage : The carboxamide at the 8-position is a common feature, but substituents (e.g., trifluoromethylphenyl) modulate solubility and target affinity .

Physicochemical Properties

Table 2: Physical and Chemical Properties

Compound Name Boiling Point (°C) Density (g/cm³) pKa Solubility Reference
Target Compound N/A N/A N/A Likely low aqueous solubility due to naphthalene
8-[(2-Bromophenyl)sulfonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane 569.4 (Predicted) 1.77 (Predicted) 2.79 Low (hydrophobic sulfonyl group)
3-(Phenylsulfonyl)-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide N/A N/A N/A Enhanced solubility via trifluoromethyl

Key Trends:

  • Hydrophobicity : Bulky substituents (naphthalene, bromophenyl) reduce aqueous solubility.
  • Acid-Base Behavior : The triazole ring (pKa ~2.79 in ) may protonate under acidic conditions, influencing bioavailability.

Target Compound:

No direct biological data are provided, but structurally related compounds exhibit:

  • Antipathogenic Activity : Naphthamide derivatives of 8-azabicyclo[3.2.1]octane show atypical antimicrobial properties .
  • CNS Targeting : Fluorophenyl-substituted analogs (e.g., ) are explored for neuropharmacological applications due to blood-brain barrier penetration.

Comparative Findings:

  • : Bis(4-fluorophenyl)methoxy derivatives demonstrated affinity for neurotransmitter transporters .
  • : Triazole-containing amino acids exhibit herbicidal and fungicidal activity, suggesting the target compound’s triazole may confer similar bioactivity .

Biologische Aktivität

N-[(naphthalen-1-yl)methyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a compound of interest due to its potential pharmacological applications, particularly as a mu-opioid receptor antagonist. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by an azabicyclo framework and a triazole moiety, which contribute to its biological activity. The presence of the naphthyl group enhances lipophilicity, potentially improving membrane permeability.

Research indicates that compounds within the azabicyclo[3.2.1]octane class exhibit significant interaction with mu-opioid receptors (MOR). Specifically, N-[(naphthalen-1-yl)methyl]-3-(1H-1,2,4-triazol-1-yl)-8-carboxamide acts as a selective antagonist at these receptors. This antagonism can mitigate opioid-induced side effects while preserving analgesic efficacy in central nervous system pathways.

1. Opioid Receptor Interaction

  • Mu-opioid Receptor Antagonism : The compound has been shown to block MOR activity, which can be beneficial in treating conditions like opioid-induced constipation and other gastrointestinal motility disorders .
  • Selectivity : The selectivity for MOR over delta and kappa receptors is crucial for minimizing adverse effects associated with broader opioid receptor antagonism.

2. Antiviral Potential

  • While primarily noted for its opioid receptor activity, there are indications that similar compounds may possess antiviral properties through mechanisms that involve inhibiting viral entry or replication .

Table 1: Summary of Research Findings on Biological Activity

Study ReferenceBiological ActivityFindings
Mu-opioid receptor antagonistDemonstrated effectiveness in reducing opioid-induced bowel dysfunction in animal models.
Antiviral activitySuggested potential for inhibiting viral replication in vitro; further studies needed for clinical relevance.
Anticancer propertiesRelated compounds exhibited anti-proliferative effects against various cancer cell lines via apoptosis induction mechanisms.

Case Study Example

A study published in Bioorganic & Medicinal Chemistry investigated the pharmacological profile of related azabicyclo compounds, highlighting their selective inhibition of MOR and potential therapeutic applications in managing opioid-related side effects . The study utilized both in vitro assays and in vivo models to assess efficacy.

Pharmacokinetics

The pharmacokinetic profile of N-[(naphthalen-1-yl)methyl]-3-(1H-1,2,4-triazol-1-yl)-8-carboxamide includes parameters such as absorption rate, half-life, and distribution volume. Early studies suggest favorable oral bioavailability and a manageable safety profile, although comprehensive clinical trials are necessary to confirm these findings.

Q & A

Q. How should researchers validate target engagement in complex biological matrices?

  • Methodology :
  • Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) into the compound for covalent target capture, followed by pull-down assays and LC-MS/MS identification .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.